rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis
Brand Name: Vulcanchem
CAS No.:
VCID: VC18069412
InChI: InChI=1S/C10H12BrNO.ClH/c1-13-9-5-6-4-7(11)2-3-8(6)10(9)12;/h2-4,9-10H,5,12H2,1H3;1H/t9-,10+;/m1./s1
SMILES:
Molecular Formula: C10H13BrClNO
Molecular Weight: 278.57 g/mol

rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis

CAS No.:

Cat. No.: VC18069412

Molecular Formula: C10H13BrClNO

Molecular Weight: 278.57 g/mol

* For research use only. Not for human or veterinary use.

rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis -

Specification

Molecular Formula C10H13BrClNO
Molecular Weight 278.57 g/mol
IUPAC Name (1S,2R)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride
Standard InChI InChI=1S/C10H12BrNO.ClH/c1-13-9-5-6-4-7(11)2-3-8(6)10(9)12;/h2-4,9-10H,5,12H2,1H3;1H/t9-,10+;/m1./s1
Standard InChI Key YYQYGKHVXZXZET-UXQCFNEQSA-N
Isomeric SMILES CO[C@@H]1CC2=C([C@@H]1N)C=CC(=C2)Br.Cl
Canonical SMILES COC1CC2=C(C1N)C=CC(=C2)Br.Cl

Introduction

Structural and Stereochemical Features

The molecular architecture of rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis centers on a bicyclic indane framework. The cis configuration of the 1-amine and 2-methoxy groups creates a rigid stereochemical environment, which directs regioselective reactions and influences intermolecular interactions. The bromine atom at the 5-position introduces electronic effects, enhancing electrophilic substitution reactivity at adjacent positions.

Key structural attributes include:

  • Chiral Centers: The 1R and 2S configurations establish a diastereomeric relationship with other stereoisomers.

  • Electron-Withdrawing Effects: The bromine atom deactivates the aromatic ring, directing further substitutions to meta positions.

  • Hydrogen Bonding Potential: The primary amine and methoxy groups facilitate interactions with biological targets or catalytic surfaces.

Synthetic Methodologies

Carbamate Derivative Synthesis

The primary amine group undergoes nucleophilic acylation to form stable carbamates, a reaction critical for protecting amine functionalities during multi-step syntheses.

Ethyl Carbamate Formation:

ParameterDescription
ReagentsEthyl chloroformate (1.1 eq), triethylamine (1.1 eq)
ConditionsDichloromethane, 0°C → room temperature, overnight
PurificationColumn chromatography (EtOAc/hexane gradient)
Yield31%
Productrac-Ethyl ((1R,2S)-1-azido-2-methoxy-2,3-dihydro-1H-inden-5-yl)carbamate

This reaction highlights the amine’s nucleophilicity under mild conditions, with the methoxy group stabilizing intermediates through resonance effects .

Reaction Mechanisms and Stereochemical Influence

Azidation Pathways

Comparative Analysis with Structural Analogs

To contextualize the target compound’s properties, comparisons with similar molecules are instructive:

CompoundStructural VariationKey Reactivity Differences
rac-(1R,2S)-1-Azido-2-methoxyindenamineAzide substituent at 1-positionEnhanced dipolar reactivity in click chemistry
5-Chloro-2-methoxyindenamineChlorine instead of bromineReduced electron-withdrawing effects
2-Fluoroindenamine hydrochlorideFluorine at 2-positionIncreased hydrogen bonding capacity

These comparisons underscore bromine’s role in modulating electronic and steric properties.

Biological and Pharmacological Implications

While direct biological data for rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis are scarce, insights from related compounds suggest potential applications:

Antimicrobial Activity

Indenamine derivatives exhibit moderate activity against Gram-positive bacteria, likely through interference with cell wall biosynthesis . The bromine atom may enhance membrane permeability, though empirical validation is needed.

Anticancer Properties

Preliminary studies on azidoindenamines demonstrate apoptosis induction in cancer cell lines via mitochondrial pathway activation . The bromine substituent could augment DNA intercalation or topoisomerase inhibition.

Challenges and Future Directions

Synthetic Optimization

Current yields for key reactions (e.g., 31% in carbamate formation) necessitate improved catalytic systems. Enantioselective synthesis remains a challenge, requiring advanced chiral catalysts or enzymatic resolution techniques.

Biological Screening

Comprehensive in vivo studies are needed to evaluate toxicity, bioavailability, and mechanism of action. Priority targets include:

  • Kinase inhibition assays

  • Antimicrobial susceptibility profiling

  • Neurotransmitter uptake studies

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